molecular formula C11H15ClFNO2 B2684577 2-[(4-Fluorophenoxy)methyl]morpholine HCl CAS No. 1017231-15-0

2-[(4-Fluorophenoxy)methyl]morpholine HCl

Cat. No.: B2684577
CAS No.: 1017231-15-0
M. Wt: 247.69
InChI Key: CTYSDLUUAOOUBJ-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride is a chemical compound with the molecular formula C11H14FNO2. It is a morpholine derivative where the morpholine ring is substituted with a 4-fluorophenoxy methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride typically involves the reaction of 4-fluorophenol with formaldehyde to form 4-fluorobenzyl alcohol. This intermediate is then reacted with morpholine under basic conditions to yield 2-[(4-Fluorophenoxy)methyl]morpholine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.

    Reduction: Formation of 4-fluorobenzyl alcohol or 4-fluorobenzylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Fluorophenoxy)methyl]morpholine hydrochloride
  • 2-[(3,5-Difluorophenoxy)methyl]morpholine hydrochloride
  • 2-[(4-Chlorophenoxy)methyl]morpholine hydrochloride

Uniqueness

2-[(4-Fluorophenoxy)methyl]morpholine hydrochloride is unique due to the presence of the 4-fluorophenoxy group, which imparts specific chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-[(4-fluorophenoxy)methyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c12-9-1-3-10(4-2-9)15-8-11-7-13-5-6-14-11;/h1-4,11,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYSDLUUAOOUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)COC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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